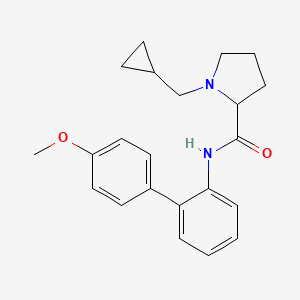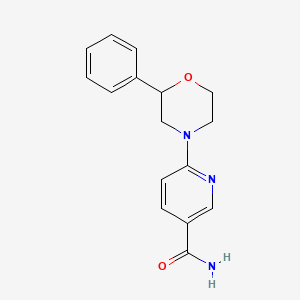![molecular formula C28H31NO5 B6108943 4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide](/img/structure/B6108943.png)
4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with dimethoxybenzoyl and hexyloxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize 2,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. This acid chloride is then reacted with 3-(hexyloxy)aniline to form the desired benzamide compound under controlled conditions, often involving a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced benzamide derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethoxybenzoyl)-N-phenylbenzamide
- 4-(2,5-dimethoxybenzoyl)-N-[3-(methoxy)phenyl]benzamide
- 4-(2,5-dimethoxybenzoyl)-N-[3-(ethoxy)phenyl]benzamide
Uniqueness
4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced membrane permeability. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N-(3-hexoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-4-5-6-7-17-34-24-10-8-9-22(18-24)29-28(31)21-13-11-20(12-14-21)27(30)25-19-23(32-2)15-16-26(25)33-3/h8-16,18-19H,4-7,17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCMMYUYHDQKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-2-pyridinol](/img/structure/B6108864.png)

![N-(4-methoxy-2-methylphenyl)-3-[1-(3-thienylsulfonyl)-3-piperidinyl]propanamide](/img/structure/B6108872.png)
![5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide](/img/structure/B6108873.png)

![N-benzyl-N-methyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6108887.png)

![3-(2-fluorophenyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6108904.png)
![3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B6108907.png)

![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6108915.png)
![N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B6108923.png)


